
(6R)-5,6,7,8-Tetrahydro-L-biolumazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-5,6,7,8-Tetrahydro-L-biolumazine is a chemical compound that belongs to the class of lumazines Lumazines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-5,6,7,8-Tetrahydro-L-biolumazine typically involves the reduction of lumazine derivatives. One common method is the catalytic hydrogenation of lumazine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired tetrahydro derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(6R)-5,6,7,8-Tetrahydro-L-biolumazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lumazine derivatives.
Reduction: Further reduction can lead to the formation of more reduced lumazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various lumazine derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(6R)-5,6,7,8-Tetrahydro-L-biolumazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other lumazine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of luminescent materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (6R)-5,6,7,8-Tetrahydro-L-biolumazine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of lumazine derivatives that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lumazine: The parent compound from which (6R)-5,6,7,8-Tetrahydro-L-biolumazine is derived.
Riboflavin: A vitamin that contains a lumazine moiety and is involved in various biological processes.
Pteridine: A class of compounds structurally related to lumazines.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the tetrahydro moiety, which imparts distinct chemical and biological properties compared to other lumazine derivatives
Propriétés
Formule moléculaire |
C9H14N4O4 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
(6R)-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C9H14N4O4/c1-3(14)6(15)4-2-10-7-5(11-4)8(16)13-9(17)12-7/h3-4,6,11,14-15H,2H2,1H3,(H3,10,12,13,16,17)/t3-,4+,6-/m0/s1 |
Clé InChI |
FEIPUTJWPLKVDJ-RPDRRWSUSA-N |
SMILES isomérique |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
SMILES canonique |
CC(C(C1CNC2=C(N1)C(=O)NC(=O)N2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
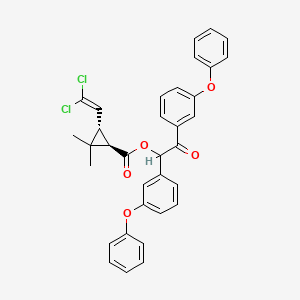
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
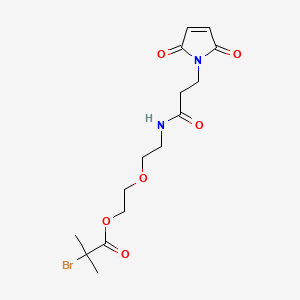
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)
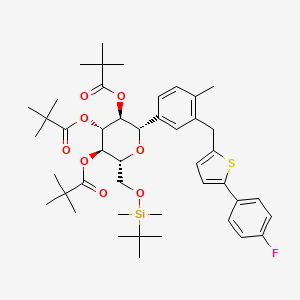

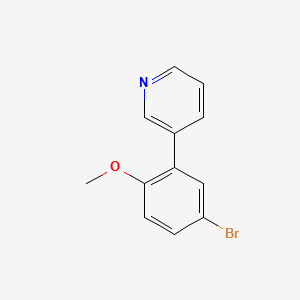

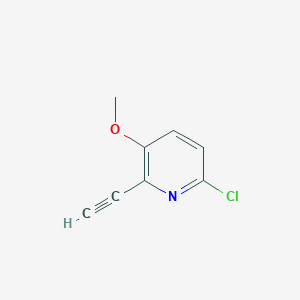
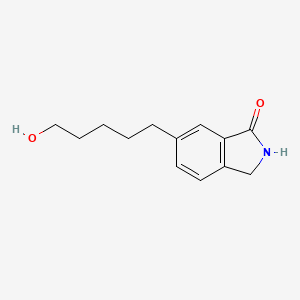

![tert-Butyl 7'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13852676.png)
